N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide
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Overview
Description
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazole derivatives and is characterized by the presence of cyclopropyl groups, a pyrazole ring, and a fluorobenzenesulfonamide moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds are often used in the development of new drugs .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways, leading to their broad range of biological and pharmacological activities .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl groups are introduced through cyclopropanation reactions, and the fluorobenzenesulfonamide moiety is added via sulfonation and fluorination reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-14-2-1-3-15(10-14)24(22,23)19-8-9-21-17(13-6-7-13)11-16(20-21)12-4-5-12/h1-3,10-13,19H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGLEWETUQQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC(=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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